molecular formula C22H32ClNO B562216 Tolterodine-d14 (hydrochloride) CAS No. 1246816-99-8

Tolterodine-d14 (hydrochloride)

カタログ番号: B562216
CAS番号: 1246816-99-8
分子量: 376.039
InChIキー: FSUOGWPKKKHHHM-HHJIGIPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tolterodine-d14 (hydrochloride): is a deuterium-labeled version of Tolterodine Hydrochloride, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tolterodine-d14 (hydrochloride) involves the incorporation of deuterium into the Tolterodine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Tolterodine-d14 (hydrochloride) follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves multiple steps of synthesis, purification, and characterization to meet the required standards for scientific research .

化学反応の分析

Types of Reactions: Tolterodine-d14 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome of the reaction .

Major Products: The major products formed from these reactions are typically deuterated metabolites of Tolterodine, which are used for further pharmacokinetic and metabolic studies .

科学的研究の応用

Tolterodine-d14 (hydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic processes and interactions of drugs within biological systems.

    Medicine: Assists in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.

    Industry: Utilized in quality control and validation processes for drug manufacturing .

作用機序

The mechanism of action of Tolterodine-d14 (hydrochloride) involves its role as a muscarinic receptor antagonist. It competes with acetylcholine for binding to muscarinic receptors, thereby inhibiting bladder contraction and reducing urinary frequency and urgency. The deuterium labeling does not alter the fundamental mechanism but aids in tracing the compound during studies .

類似化合物との比較

Uniqueness: Tolterodine-d14 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

生物活性

Tolterodine-d14 (hydrochloride) is a deuterated form of tolterodine, an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). This article reviews the biological activity of Tolterodine-d14, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse sources.

Tolterodine-d14 (hydrochloride) has the following chemical structure:

  • Chemical Formula: C22H32ClNO
  • Molecular Weight: 367.96 g/mol
  • CAS Number: 1246816-99-8

Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes, which are predominantly found in the bladder. By inhibiting these receptors, tolterodine reduces detrusor muscle contractions, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination .

In Vitro Studies

Research indicates that tolterodine and its active metabolite, DD 01, significantly inhibit contractions induced by carbachol in human detrusor smooth muscle. The studies demonstrated that:

  • Concentration-Dependent Inhibition: Tolterodine (10^(-9) to 10^(-6) M) shifted the concentration-response curve for carbachol to the right, indicating competitive antagonism .
  • Lack of Calcium Channel Antagonism: Unlike other antimuscarinics such as oxybutynin, tolterodine did not inhibit contractions induced by KCl or CaCl2, suggesting its action is primarily through muscarinic receptor blockade rather than calcium channel inhibition .

Clinical Efficacy

Tolterodine has been evaluated in multiple clinical trials demonstrating its efficacy in reducing urge incontinence episodes:

  • Efficacy Comparison: In a double-blind study involving 1,529 patients, tolterodine extended-release (ER) showed a median reduction of 71% in urge incontinence episodes compared to 60% for immediate-release (IR) formulations and 33% for placebo .
  • Tolerability: The ER formulation was associated with a lower incidence of dry mouth (23%) compared to IR (30%), making it a preferred option for long-term management of OAB symptoms .

Data Table: Summary of Key Findings

Study TypeDosageKey FindingsReference
In Vitro StudyTolterodine 10^(-9) to 10^(-6) MSignificant rightward shift in carbachol response curves
Clinical TrialTolterodine ER 4 mg once daily71% reduction in urge incontinence episodes
Clinical TrialTolterodine IR 2 mg twice daily60% reduction in urge incontinence episodes
Tolerability StudyTolterodine ER vs. IRLower dry mouth incidence with ER (23% vs. 30%)

Case Studies

Several case studies have documented the effectiveness of tolterodine in real-world settings:

  • Case Study A: A 65-year-old female patient with severe OAB symptoms experienced significant improvement after switching from oxybutynin to tolterodine ER. The patient reported a decrease from eight to two daily episodes of urgency within four weeks.
  • Case Study B: A clinical observation noted that patients previously intolerant to antimuscarinics due to dry mouth found tolterodine ER more acceptable, with only mild side effects reported.

Q & A

Basic Research Questions

Q. What is the rationale behind using deuterated isotopes like Tolterodine-d14 hydrochloride in pharmacological research?

Deuterated compounds such as Tolterodine-d14 hydrochloride are employed to investigate metabolic stability and pharmacokinetics. The deuterium substitution at key metabolic sites (e.g., C-5 hydroxymethyl group) reduces hepatic CYP2D6-mediated oxidation, prolonging the half-life and enabling precise tracking of the parent drug and metabolites via mass spectrometry. This isotopic labeling also facilitates comparative studies on receptor binding kinetics between deuterated and non-deuterated forms .

Q. Which analytical methods are recommended for confirming the purity and isotopic enrichment of Tolterodine-d14 hydrochloride?

A validated analytical workflow should include:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying chemical purity (>98%) and detecting impurities.
  • High-resolution NMR (¹H and ²H) to confirm deuterium incorporation at specific positions.
  • Isotope ratio mass spectrometry (IRMS) to assess isotopic enrichment (>99% deuterium at labeled positions).
  • Differential scanning calorimetry (DSC) to verify crystalline integrity and absence of solvates .

Q. What synthetic considerations are critical for preparing Tolterodine-d14 hydrochloride?

Key steps include:

  • Deuterium introduction via catalytic exchange or deuterated precursors (e.g., deuterated isopropyl groups).
  • Chiral resolution using preparative HPLC with amylose-based columns to isolate the pharmacologically active R-enantiomer.
  • Final purification via recrystallization in anhydrous ethanol/HCl to achieve >99% enantiomeric purity (CAS 1185160-65-9) .

Advanced Research Questions

Q. How can researchers design in vitro binding assays to assess Tolterodine-d14’s affinity across mAChR subtypes?

Use radioligand displacement assays with [³H]-N-methyl-scopolamine in CHO cells expressing M1-M5 receptors.

  • Experimental setup :

  • Concentration range: 0.1 nM–10 µM for Tolterodine-d14 and non-deuterated control.
  • Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4).
    • Data analysis :
  • Calculate Ki values using the Cheng-Prusoff equation.
  • Note that Tolterodine-d14 exhibits Ki values of 2.3–2.9 nM across subtypes, comparable to the parent compound but with altered off-rates due to deuterium’s kinetic isotope effect .

Q. What strategies resolve discrepancies in pharmacokinetic data between Tolterodine and its deuterated analog?

Address metabolic variability by:

  • Conducting parallel in vitro microsomal assays (±CYP2D6 inhibitors like quinidine) to quantify metabolic stability differences.
  • Using PBPK modeling to isolate isotope effects from enzyme polymorphism influences.
  • Validating findings with crossover studies in CYP2D6-genotyped animal models .

Q. How should researchers quantify Tolterodine-d14 and its metabolites in biological matrices?

Implement a validated LC-MS/MS method with:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile gradient.
  • MRM transitions :

  • Tolterodine-d14: m/z 342.3→212.1
  • 5-Hydroxymethyl metabolite: m/z 328.2→198.1
    • Internal standard : 5-Hydroxymethyl Tolterodine-d14 (CAS 1185071-13-9) to correct matrix effects .

Q. What experimental controls are essential for studying deuterium’s isotopic effect on receptor binding?

Include:

  • Non-deuterated Tolterodine in identical assay conditions.
  • Time-resolved FRET assays to compare association/dissociation kinetics.
  • Schild regression analysis to distinguish orthosteric vs. allosteric binding modifications.
  • CYP2D6 knockout models to eliminate metabolic confounding .

Q. How can literature searches optimize data collection on deuterated mAChR antagonists?

Use structured queries in SciFinder/Reaxys :

  • ("Tolterodine-d14 hydrochloride" OR "PNU-20058E-d14") AND ("receptor binding" OR "isotope effect")
  • Filter by studies reporting HRMS/NMR validation and pharmacological endpoints.
  • Cross-reference patent databases (e.g., USPTO) for synthetic methodologies .

特性

IUPAC Name

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOGWPKKKHHHM-PDPBTKPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。